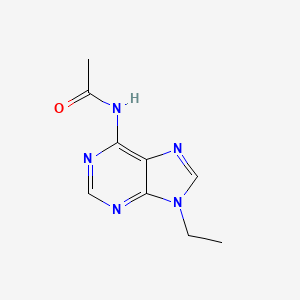

N-(9-Ethyl-9H-purin-6-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(9-ethylpurin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O/c1-3-14-5-12-7-8(13-6(2)15)10-4-11-9(7)14/h4-5H,3H2,1-2H3,(H,10,11,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNRWVWGORSDDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C(N=CN=C21)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327810 | |

| Record name | NSC688362 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79644-91-0 | |

| Record name | NSC688362 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation Techniques for N 9 Ethyl 9h Purin 6 Yl Acetamide and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of N-(9-Ethyl-9H-purin-6-yl)acetamide in solution. nih.gov It provides profound insights into the molecular framework by mapping the connectivity of atoms and defining their spatial relationships. Both ¹H and ¹³C NMR are utilized to obtain a comprehensive picture of the molecule's structure. youtube.comresearchgate.net

In ¹H NMR spectroscopy, the chemical shifts of the protons provide information about their local electronic environment. For instance, the protons of the ethyl group at the N9 position and the acetyl group at the C6 position will exhibit characteristic signals. The coupling patterns between adjacent protons (spin-spin coupling) are crucial for establishing the connectivity of the carbon skeleton.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon backbone of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, confirming the number and type of carbon environments within the molecule.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed for more complex derivatives to unambiguously assign proton and carbon signals and to elucidate the complete bonding network. These advanced experiments are critical for confirming the precise site of acylation and ethylation on the purine (B94841) ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-H | ~8.5 | ~152 |

| C8-H | ~8.3 | ~145 |

| N9-CH₂ | ~4.2 (quartet) | ~40 |

| N9-CH₂-CH₃ | ~1.5 (triplet) | ~15 |

| C6-NH-CO-CH₃ | ~2.3 (singlet) | ~25 |

| C6-NH | ~9.5 (broad singlet) | - |

| C4 | - | ~150 |

| C5 | - | ~120 |

| C6 | - | ~155 |

| C=O | - | ~170 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₉H₁₁N₅O, corresponding to a molecular weight of 205.22 g/mol . bldpharm.com

In a typical mass spectrum of this compound, a prominent peak corresponding to the molecular ion (M⁺) would be observed at m/z 205. The fragmentation of the molecular ion provides a unique fingerprint that helps to confirm the structure. Common fragmentation pathways for N-acyladenine derivatives involve cleavage of the N-acyl group and the ethyl substituent. miamioh.edu

Key fragment ions that might be observed in the mass spectrum of this compound include:

[M - CH₃CO]⁺: Loss of the acetyl group (43 Da), resulting in a fragment at m/z 162.

[M - C₂H₅]⁺: Loss of the ethyl group (29 Da), leading to a fragment at m/z 176.

Adenine (B156593) core fragments: Further fragmentation can lead to characteristic ions of the purine ring system.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | Mass-to-Charge Ratio (m/z) | Corresponding Neutral Loss |

| [C₉H₁₁N₅O]⁺ (Molecular Ion) | 205 | - |

| [C₇H₈N₅]⁺ | 162 | CH₃CO |

| [C₇H₆N₅O]⁺ | 176 | C₂H₅ |

| [C₅H₄N₅]⁺ (Adenine) | 134 | C₄H₇O |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in this compound. The IR spectrum reveals the vibrational frequencies of the bonds within the molecule, providing a molecular fingerprint. libretexts.org

Key characteristic absorption bands expected in the IR spectrum of this compound include:

N-H Stretch: A sharp absorption band in the region of 3300-3500 cm⁻¹, characteristic of the secondary amine in the acetamido group. libretexts.org

C=O Stretch: A strong, sharp absorption band around 1670-1780 cm⁻¹, corresponding to the carbonyl group of the amide. libretexts.org

C-N Stretch: Absorptions in the region of 1200-1350 cm⁻¹ can be attributed to the C-N stretching vibrations of the amide and the purine ring.

C-H Stretch: Bands in the 2850-3000 cm⁻¹ region arise from the C-H stretching vibrations of the ethyl and methyl groups.

Aromatic C=C and C=N Stretches: Absorptions in the 1400-1600 cm⁻¹ range are characteristic of the purine ring system. libretexts.org

The presence and precise position of these absorption bands provide strong evidence for the presence of the ethyl, acetyl, and purine functionalities within the molecule.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Secondary Amide (N-H) | Stretch | 3300 - 3500 |

| Carbonyl (C=O) | Stretch | 1670 - 1780 |

| Aromatic Ring (C=C, C=N) | Stretch | 1400 - 1600 |

| Alkyl (C-H) | Stretch | 2850 - 3000 |

| Amide (C-N) | Stretch | 1200 - 1350 |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. For this compound, with the molecular formula C₉H₁₁N₅O, the theoretical elemental composition can be calculated. bldpharm.com

This experimental data is then compared to the theoretical values to verify the purity and stoichiometry of the synthesized compound. A close correlation between the experimentally determined percentages and the calculated values provides strong evidence for the proposed molecular formula.

Interactive Data Table: Theoretical Elemental Composition of this compound (C₉H₁₁N₅O)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage Composition (%) |

| Carbon (C) | 12.01 | 9 | 108.09 | 52.67 |

| Hydrogen (H) | 1.01 | 11 | 11.11 | 5.42 |

| Nitrogen (N) | 14.01 | 5 | 70.05 | 34.15 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 7.80 |

| Total | 205.25 | 100.00 |

X-ray Crystallography for Three-Dimensional Solid-State Structure Determination of Purine Complexes

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While the structure of this compound itself may not be readily available, the principles of X-ray crystallography are extensively applied to study the solid-state structures of related purine derivatives and their complexes. nih.govchemrxiv.orgchemrxiv.org

This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide the information needed to calculate the electron density distribution within the crystal, which in turn reveals the positions of the individual atoms. nih.gov

For purine derivatives, X-ray crystallography can definitively establish:

The exact tautomeric form present in the solid state.

The precise conformation of substituents, such as the orientation of the ethyl and acetyl groups.

The nature of intermolecular interactions, including hydrogen bonding and stacking interactions, which govern the crystal packing.

The structural data obtained from X-ray crystallography is crucial for understanding the solid-state properties of these compounds and for designing new derivatives with specific three-dimensional structures.

Computational and Theoretical Investigations of N 9 Ethyl 9h Purin 6 Yl Acetamide and Its Molecular Interactions

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule like N-(9-Ethyl-9H-purin-6-yl)acetamide. researchgate.net These methods solve approximations of the Schrödinger equation to provide detailed insights into the electron distribution and, consequently, the molecule's stability and reactivity.

By optimizing the molecular geometry, these calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. The resulting electronic properties, such as the distribution of charges and the molecular electrostatic potential (MEP), are crucial for understanding how the molecule will be perceived by other molecules, including biological receptors. The MEP map, for instance, highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), indicating likely sites for interaction.

Furthermore, Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key information about reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.

Table 1: Representative Calculated Electronic Properties for a Purine (B94841) Analog

| Parameter | Description | Typical Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -0.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.5 to 5.5 eV |

| Dipole Moment | Measure of the net molecular polarity | 2.0 to 4.0 Debye |

Note: These values are representative for purine analogs and are not specific experimental or calculated values for this compound. They serve to illustrate the type of data generated from quantum chemical calculations.

Molecular Docking Simulations of Purine-Biomolecule Interactionsresearchgate.net,bldpharm.com,epa.gov,nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific protein target. nih.gov

For this compound, molecular docking simulations would be employed to predict how it fits into the binding site of a target protein, such as a kinase or a transferase, which are common targets for purine analogs. scilit.comresearchgate.net The simulation software calculates numerous possible binding poses and ranks them based on a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). A more negative score typically indicates a more favorable binding interaction. researchgate.net

These simulations can reveal the most likely conformation of the ligand within the binding pocket and provide a quantitative estimate of its potential efficacy as an inhibitor or modulator of the protein's function. semanticscholar.org

Table 2: Illustrative Molecular Docking Results of a Purine Analog with a Protein Kinase

| Parameter | Description | Illustrative Value |

|---|---|---|

| Binding Energy | Estimated free energy of binding | -8.5 kcal/mol |

| Interacting Residues | Amino acids in the protein's active site that interact with the ligand | Lys48, Val33, Glu66 |

| RMSD | Root Mean Square Deviation from a reference pose | 1.5 Å |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study. The specific values and residues would depend on the actual protein target.

Beyond predicting the binding pose and affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. For a purine analog like this compound, these interactions are critical for its biological activity. tpcj.org

Hydrogen Bonding: The purine core contains several nitrogen atoms that can act as hydrogen bond acceptors, while the acetamide (B32628) group has both a hydrogen bond donor (the N-H group) and an acceptor (the carbonyl oxygen). These groups can form crucial hydrogen bonds with amino acid residues in the protein's active site, such as lysine, aspartate, or glutamine. tpcj.org

Pi-Pi Stacking: The aromatic purine ring is capable of engaging in pi-pi stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. This type of interaction is a significant contributor to the binding affinity in many protein-ligand complexes. nih.gov

Hydrophobic Interactions: The ethyl group attached to the purine ring at the N9 position is hydrophobic and would likely interact favorably with nonpolar amino acid residues such as valine, leucine, and isoleucine in the binding pocket.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Binding Dynamicsresearchgate.net

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov An MD simulation would model the movement of every atom in the this compound-protein complex, taking into account the surrounding solvent molecules.

These simulations are used to:

Assess Conformational Flexibility: Analyze the different shapes (conformations) the ligand can adopt and its flexibility within the binding site.

Evaluate Binding Stability: Determine if the binding pose predicted by docking is stable over a period of nanoseconds or even microseconds. The Root Mean Square Deviation (RMSD) of the ligand's position over time is a key metric for stability.

Refine Binding Free Energy Calculations: MD simulations can be used in more advanced methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to obtain more accurate estimates of the binding free energy.

In Silico Structure-Based Design Principles for Purine Analogs

The collective insights gained from quantum chemical calculations, molecular docking, and molecular dynamics simulations form the basis of in silico structure-based drug design. nih.gov For purine analogs like this compound, these principles guide the rational design of new derivatives with improved properties. scilit.comresearchgate.netrsc.org

By understanding the key interactions that lead to high binding affinity and selectivity, medicinal chemists can propose modifications to the lead compound. For example, if a particular region of the binding pocket is found to be unoccupied, a functional group could be added to the purine scaffold to form additional favorable interactions. Conversely, if a part of the molecule causes a steric clash or unfavorable interactions, it can be modified or removed. This iterative process of computational analysis followed by chemical synthesis and biological testing is a cornerstone of modern drug discovery. tpcj.org

Biochemical and Molecular Interaction Mechanisms of N 9 Ethyl 9h Purin 6 Yl Acetamide Analogs in Vitro Focus

Modulation of Enzymatic Activity by Purine (B94841) Derivatives (In Vitro Studies)

Purine analogs are well-documented as modulators of enzymatic activity, particularly as inhibitors of enzymes involved in purine metabolism and cell cycle regulation. nih.govtmu.edu.tw Their structural similarity to natural purine substrates allows them to bind to the active sites of these enzymes, leading to competitive or other forms of inhibition. mdpi.comnih.gov

Purine Nucleoside Phosphorylase (PNP) Inhibition Mechanisms

Purine nucleoside phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides to their corresponding bases and ribose-1-phosphate. nih.govresearchgate.net Inhibition of PNP is a therapeutic strategy for certain autoimmune diseases and T-cell leukemias. nih.gov

Purine analogs, including those with modifications at the N7 and N9 positions of the purine ring, have been extensively studied as PNP inhibitors. nih.gov These inhibitors typically act in a competitive manner with respect to the nucleoside substrate. nih.gov For instance, a study on N(7)- and N(9)-acyclonucleosides of guanine (B1146940) and hypoxanthine (B114508) demonstrated that these compounds competitively inhibited PNP from human erythrocytes and rabbit kidney. nih.gov The binding of these inhibitors occurs at the active site of the enzyme, interfering with the binding of natural substrates like inosine (B1671953) and guanosine. nih.gov Docking studies with other purine-based inhibitors have provided insights into the specific interactions within the PNP active site that are crucial for inhibition. nih.gov

A notable finding is that the position of the acyclic chain on the purine ring significantly influences inhibitory potency. For example, one N(7)-acyclonucleoside analog was found to be a more effective inhibitor of human and rabbit PNP than its corresponding N(9) counterpart. nih.gov This highlights the importance of the N7 position in the design of potent PNP inhibitors.

Xanthine (B1682287) Oxidase Inhibition Kinetics and Mechanisms

Xanthine oxidase (XO) is a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. nih.govnih.gov Overproduction of uric acid can lead to hyperuricemia and gout, making XO a significant therapeutic target. nih.govmdpi.com Purine analogs are a major class of XO inhibitors. researchgate.netresearchgate.net

The inhibition of XO by purine derivatives can occur through various kinetic mechanisms, including competitive, noncompetitive, and mixed-type inhibition. nih.gov For example, a series of N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamide derivatives were evaluated as XO inhibitors, with the most active compound demonstrating a competitive type of inhibition. bioorganica.com.uabioorganica.com.ua This indicates that the inhibitor competes with the substrate, xanthine, for binding to the enzyme's active site. bioorganica.com.ua

Molecular docking studies have further elucidated the binding modes of these inhibitors. nih.govbioorganica.com.ua These studies show that the inhibitors can fit into the active site of XO, forming interactions with key amino acid residues and physically blocking the entry of the substrate. mdpi.comnih.gov The efficiency of inhibition is often enhanced by the presence of bulky, nonpolar substituents on the purine analog, which can improve the binding affinity to the enzyme's active site. bioorganica.com.ua

Below is a data table showcasing the in vitro xanthine oxidase inhibitory activity of selected compounds.

| Compound | Type of Inhibition | IC50 (µM) | Ki (µM) | Source |

| N-(9H-purin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide | Competitive | - | 0.00746 | bioorganica.com.ua |

| Bisabolol | - | 34.70 µg/ml | - | researchgate.net |

| Allopurinol | Competitive | 2.84 | - | herbmedpharmacol.com |

| Sodium kaempferol-3'-sulfonate (KS) | Competitive | 0.338 | - | nih.gov |

| 3,4,5-trihydroxycinnamic acid (THCA) | - | 61.60 | - | herbmedpharmacol.com |

Cyclin-Dependent Kinase (CDK) Binding and Regulatory Effects

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are essential for regulating the cell division cycle. nih.gov Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. nih.govnih.gov Purine analogs have emerged as a significant class of CDK inhibitors. tmu.edu.twnih.gov

These inhibitors typically function by competing with ATP for binding to the kinase domain of the CDK. nih.govnih.gov The purine scaffold of the inhibitor mimics the adenine (B156593) base of ATP, allowing it to fit into the ATP-binding pocket of the enzyme. nih.gov The crystal structure of human CDK2 in complex with the purine analog roscovitine (B1683857) revealed that the purine portion of the inhibitor occupies the adenine binding pocket. nih.gov

The specificity and potency of these inhibitors are determined by the substituents on the purine ring. nih.gov For example, in the case of roscovitine, a benzyl (B1604629) group makes specific contacts with the enzyme that are not present in the ATP-bound structure, which contributes to its inhibitory selectivity. nih.gov The stereochemistry of the substituents can also play a crucial role, with one stereoisomer often being significantly more potent than the other. nih.gov The development of selective CDK9 degraders from multi-targeted inhibitors highlights the potential for nuanced therapeutic strategies beyond simple inhibition. nih.gov

Fundamental Investigations of Molecular Binding to Biological Macromolecules (e.g., DNA, RNA, Proteins)

The biological activity of purine derivatives stems from their ability to interact with a variety of biological macromolecules, including proteins and nucleic acids. ontosight.airsc.org These interactions are often non-covalent and are governed by features such as hydrogen bonding and stacking interactions. acs.org

The purine ring system, with its multiple hydrogen bond donors and acceptors, can participate in specific hydrogen bonding patterns, similar to those seen in DNA base pairing. acs.org This allows purine analogs to bind to the active sites of enzymes and the ligand-binding pockets of receptors. nih.gov Furthermore, the aromatic nature of the purine structure facilitates stacking interactions, which are important for binding to the planar structures within DNA and RNA. acs.org

The binding of proteins to DNA is a fundamental process in molecular biology, and methods have been developed to detect these interactions at the single-molecule level. nih.govnih.gov Studies have also investigated the proteins that form complexes with cell-free DNA in plasma, revealing that a significant portion of these are DNA-binding proteins. mdpi.com The ability of purine analogs to mimic natural purines allows them to interfere with these processes, for example, by acting as catalytic inhibitors of enzymes like topoisomerase II that interact with DNA. aacrjournals.org The incorporation of purine analogs into DNA can also retard DNA chain elongation. nih.gov

Elucidation of Structure-Activity Relationships (SAR) at the Molecular Level (e.g., influence of N9 and C6 substituents on enzyme binding efficiency)

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of purine-based inhibitors. These studies systematically modify the chemical structure of a lead compound and evaluate the impact on its biological activity. nih.gov For purine analogs, the substituents at the N9 and C6 positions of the purine ring are of particular interest due to their significant influence on enzyme binding efficiency. researchgate.netbioorganica.com.ua

In the context of xanthine oxidase inhibition, the introduction of an aryl substituent at position 5 of an oxazole (B20620) ring attached to the purine C6 position was found to increase inhibitory efficiency. researchgate.netbioorganica.com.ua This suggests that bulky substituents at this position can enhance binding to the enzyme.

For CDK inhibitors, SAR studies have shown that substitutions at the C2, N6, and N9 positions of the adenine ring are critical for potent and selective inhibition. nih.gov The nature of the substituent at the N9 position can influence the orientation of the inhibitor within the ATP-binding pocket, while substituents at the C6 position can provide additional interactions with the enzyme, enhancing affinity and selectivity. nih.gov

In the case of purine nucleoside phosphorylase inhibitors, the position of substitution on the purine ring is a key determinant of activity. nih.gov Studies comparing N(7)- and N(9)-acyclonucleosides have shown that the N7-substituted analogs can be more potent inhibitors, highlighting the importance of exploring different substitution patterns to optimize inhibitory activity. nih.gov

The table below summarizes the structure-activity relationships for various purine derivatives.

| Enzyme Target | Position of Substitution | Effect of Substitution | Source |

| Xanthine Oxidase | C6 (via oxazole) | Introduction of an aryl substituent at position 5 of the oxazole ring increases inhibition efficiency. | researchgate.netbioorganica.com.ua |

| Cyclin-Dependent Kinases | C2, N6, N9 | Substitutions are critical for potent and selective inhibition. | nih.gov |

| Purine Nucleoside Phosphorylase | N7 vs. N9 | N(7)-acyclonucleoside analogs can be more potent inhibitors than their N(9) counterparts. | nih.gov |

Derivatization Strategies and Scaffold Modification of N 9 Ethyl 9h Purin 6 Yl Acetamide Core

Exploration of Diverse Substituents at the N9 Position Beyond the Ethyl Group

The N9 position of the purine (B94841) ring is a frequent target for modification, as substituents at this site can significantly influence the molecule's interaction with biological targets and its physicochemical properties, such as solubility. While the parent compound features an ethyl group, research has demonstrated the successful incorporation of various other moieties.

A common strategy involves replacing the ethyl group with a benzyl (B1604629) group, yielding compounds like N-(9-benzylpurin-6-yl)-(S)-alanine. nih.gov This substitution is often explored to introduce aromatic interactions or to mimic the ribose group of natural nucleosides. Another approach focuses on enhancing aqueous solubility for biological studies. For instance, a 2-hydroxyethoxymethyl fragment has been introduced at the N(9) position, which was intended to improve the solubility profile of the resulting purine conjugate. nih.gov Similarly, a methoxymethyl group can be found at this position in related derivatives like 2-[9-(methoxymethyl)-9H-purin-6-yl]acetamide. chemsynthesis.com The synthesis of N9-carbamoyladenines also highlights the versatility of this position for introducing different functional groups. nih.gov

| N9 Substituent | Example Compound Name | Rationale / Significance | Reference |

|---|---|---|---|

| Benzyl | N-(9-benzylpurin-6-yl)-(S)-alanine | Introduces aromaticity; potential for pi-stacking interactions. | nih.gov |

| Phenylmethyl | N-(4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl)acetamide | Alternative term for benzyl, used in complex derivatives. | ncats.io |

| 2-Hydroxyethoxymethyl | Purine conjugate with N(9)-2-hydroxyethoxymethyl group | Designed to increase aqueous solubility. | nih.gov |

| Methoxymethyl | 2-[9-(methoxymethyl)-9H-purin-6-yl]acetamide | Represents another solubility-enhancing or sterically different alternative to the ethyl group. | chemsynthesis.com |

Variations of the C6 Acetamide (B32628) Moiety and Related Amide Derivatives

The C6 position is crucial for the identity of the purine base, and modifications to the N-acetamide group can drastically alter its biological activity. The synthesis of C6-substituted derivatives is a significant area within purine chemistry. nih.gov A prevalent synthetic route involves the nucleophilic substitution of a chlorine atom in a 6-chloropurine (B14466) precursor with various amines, amino acids, or their derivatives. nih.gov

This approach has been used to create purine conjugates with amino acids, leading to the formation of N-(purin-6-yl)dipeptides. nih.gov In these molecules, the simple acetyl group is replaced by a larger, more complex dipeptide fragment, which can facilitate transport into cells or create new interactions with target proteins. Research has also explored the replacement of the acetamide with larger aromatic structures, resulting in compounds such as N-(4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl)acetamide, where the C6 substituent is a significantly larger N-phenylacetamide derivative. ncats.io

| C6 Moiety Type | Example Structure/Compound | Synthetic Approach | Reference |

|---|---|---|---|

| Dipeptide Derivatives | N-(purin-6-yl)dipeptides | Coupling of N-(purin-6-yl)-amino acids to other amino acids. | nih.gov |

| Substituted Phenylamino Acetamides | N-(4-((...-9H-purin-6-yl)amino)phenyl)acetamide | Nucleophilic substitution of 6-chloropurine with a substituted aniline. | ncats.io |

| General Amino Acid Conjugates | N-(purin-6-yl)-(S)-amino acids | Nucleophilic substitution of 6-chloropurine with (S)-amino acids. | nih.gov |

Introduction of Additional Functional Groups and Heterocyclic Rings on the Purine Scaffold (e.g., at C2, C8 positions)

To further expand the chemical space and structure-activity relationships, functional groups can be introduced at other positions on the purine ring, most commonly at the C2 and C8 positions. These modifications can influence the electronic properties of the purine system and provide additional points of interaction.

For example, a chloro group has been introduced at the C2 position, leading to structures like N-(4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl)acetamide. ncats.io The C2 position can also bear an acetamide group itself, as seen in the related purine derivative N-(6,7-dihydro-6-oxo-1H-purin-2-yl)acetamide (N2-Acetylguanine). nih.gov The C8 position is also a viable site for modification. Research has shown the synthesis of 1-(purinyl)triazoles and 4-(purinyl)triazoles, which involves the introduction of a triazole ring at the C8 position of a 9-ethyl-6-aminopurine precursor, demonstrating that entire heterocyclic systems can be appended to the core scaffold. molaid.com

| Position | Introduced Group | Example Compound Context | Reference |

|---|---|---|---|

| C2 | Chloro | N-(4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)phenyl)acetamide | ncats.io |

| C2 | Acetamide | N-(6,7-dihydro-6-oxo-1H-purin-2-yl)acetamide | nih.gov |

| C8 | Triazole Ring | 1-(purinyl)triazoles derived from 9-ethyl-6-aminopurine | molaid.com |

Synthesis of Purine Conjugates and Hybrid Molecules for Mechanistic Probes

The N-(9-Ethyl-9H-purin-6-yl)acetamide core is often used as a building block for creating larger, multi-functional molecules known as conjugates or hybrids. These are designed to act as mechanistic probes, targeted therapeutics, or compounds with improved pharmacological properties.

A common strategy is to attach other biologically relevant molecules via a linker. For instance, purine conjugates have been synthesized by attaching N-heterocycles, such as 7,8-difluoro-3,4-dihydro-3-methyl-2H- Current time information in Bangalore, IN.researchgate.netbenzoxazine, to the C6 position of the purine through an omega-amino acid linker. nih.gov The synthesis of purine conjugates with natural amino acids and dipeptides is another promising direction, creating molecules that can leverage cellular uptake mechanisms or interact with specific enzymes. nih.gov These hybrid molecules are invaluable tools for studying biological processes, as the purine moiety can direct the molecule to certain targets (like kinases or polymerases), while the conjugated part can confer additional functions, such as fluorescence or enhanced binding. nih.gov

| Conjugate Type | Conjugated Moiety | Linkage Site | Purpose/Application | Reference |

|---|---|---|---|---|

| Heterocyclic Conjugate | 7,8-difluoro-3,4-dihydro-3-methyl-2H- Current time information in Bangalore, IN.researchgate.netbenzoxazine | C6 (via omega-amino acid linker) | Probing for cytotoxic activity; potential antitumor agents. | nih.gov |

| Amino Acid/Dipeptide Conjugate | (S)-Alanine, (S)-Phenylalanine, Dipeptides | C6 | Potential antimycobacterial agents; mechanistic probes. | nih.gov |

| Related Conjugate | 2-[9-(methoxymethyl)-9H-purin-6-yl]acetamide | C6 (acetamide) & N9 (methoxymethyl) | Core structure for further derivatization. | chemsynthesis.com |

Future Directions and Emerging Research Avenues in N 9 Ethyl 9h Purin 6 Yl Acetamide Analog Research

Development of Novel and Sustainable Synthetic Routes for Enhanced Efficiency

Future research will likely focus on the development of more efficient and sustainable synthetic strategies. This includes the exploration of multicomponent reactions, which allow for the construction of complex molecules like purine (B94841) derivatives in a single step from simple precursors. researchgate.net Such approaches are not only more atom-economical but also align with the principles of green chemistry by reducing waste and energy consumption. acs.org The use of novel catalysts, such as iridium-pincer complexes, has already shown promise in the sustainable synthesis of related heterocyclic compounds like pyrimidines and could be adapted for purine synthesis. acs.org

| Synthetic Approach | Potential Advantages for N-(9-Ethyl-9H-purin-6-yl)acetamide Synthesis |

| Multicomponent Reactions | Increased efficiency, reduced waste, potential for high regioselectivity. |

| Novel Catalysis | Use of environmentally benign catalysts, milder reaction conditions. |

| Flow Chemistry | Improved control over reaction parameters, enhanced safety, and scalability. |

| Biocatalysis | High specificity and selectivity, use of renewable resources. |

Advancement of Computational Approaches for Predictive Modeling of Purine Analogs

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. For this compound and its analogs, these approaches can provide profound insights into their potential biological activities and guide the design of more potent and selective compounds.

Predictive modeling can be employed to simulate the interaction of these purine analogs with various biological targets. For instance, molecular docking studies can predict the binding affinity and orientation of the compounds within the active site of enzymes or receptors. mdpi.comresearchgate.net This is particularly relevant given that many purine derivatives exhibit their therapeutic effects by inhibiting key enzymes in cellular pathways. nih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of analogs with their biological activity, enabling the prediction of the activity of novel, unsynthesized compounds.

Deeper Elucidation of Molecular Mechanisms of Interaction with Specific Biomolecules (In Vitro)

While computational models provide valuable predictions, in vitro studies are essential to validate these findings and to gain a deeper understanding of the molecular mechanisms of action. For this compound analogs, a crucial area of future research will be the detailed investigation of their interactions with specific biomolecules.

Techniques such as X-ray crystallography and NMR spectroscopy can provide atomic-level details of how these compounds bind to their biological targets. This information is invaluable for structure-based drug design, allowing for the rational modification of the lead compound to improve its binding affinity and selectivity. Moreover, a range of biochemical and cell-based assays can be employed to probe the functional consequences of these interactions, such as enzyme inhibition or modulation of signaling pathways. For example, studies on related acetamide (B32628) derivatives have successfully used such assays to evaluate their inhibitory potential against specific enzymes. nih.gov

Exploration of New Chemical Space through Diversified Derivatization and Scaffold Hybridization

To expand the therapeutic potential of this compound, future research will undoubtedly focus on the exploration of new chemical space through systematic derivatization and scaffold hybridization. The purine ring system offers multiple positions for chemical modification, allowing for the synthesis of a diverse library of analogs. rsc.org

Diversified Derivatization: This strategy involves the introduction of a wide variety of substituents at different positions of the this compound scaffold. The goal is to systematically probe the structure-activity relationship and to identify modifications that enhance potency, selectivity, or pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(9-Ethyl-9H-purin-6-yl)acetamide, and how can purity be ensured?

- Methodology : Multi-step organic synthesis is typically employed, starting with purine derivatives. For example, nucleophilic substitution at the 6-position of 9-ethylpurine followed by acetylation under controlled conditions (e.g., using acetic anhydride) . Purity is ensured via HPLC with UV detection (λ = 254 nm) and corroborated by H/C NMR spectroscopy .

Q. Which spectroscopic techniques are optimal for structural characterization?

- Methodology :

- NMR : H and C NMR to confirm substitution patterns and ethyl/acetamide groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI+) for molecular ion verification (e.g., observed m/z 517.3497 vs. calculated 517.3501 ).

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, critical for tautomer identification .

Q. How can researchers assess the compound's in vitro biological activity?

- Methodology :

- Enzyme Inhibition Assays : Dose-response studies against target enzymes (e.g., kinases or viral polymerases) using fluorescence-based readouts.

- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

- Methodology :

- Batch Purity Analysis : Verify compound integrity via LC-MS and elemental analysis.

- Condition Optimization : Test activity under varying pH/temperature to identify stability thresholds .

- Structural Analogs : Compare with derivatives (e.g., N-(9-Ethyl-7-methyl-8-oxo-purine-6-yl)benzamide) to isolate functional group contributions .

Q. What strategies are effective for resolving tautomeric ambiguity in this compound?

- Methodology :

- Variable-Temperature NMR : Monitor chemical shift changes to identify tautomeric equilibria.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict dominant tautomers, validated via X-ray crystallography .

Q. How can reaction yields be optimized during scale-up synthesis?

- Methodology :

- Design of Experiments (DOE) : Use factorial designs to optimize parameters (e.g., solvent polarity, catalyst loading).

- In Situ Monitoring : ReactIR spectroscopy tracks intermediate formation, minimizing side reactions .

Q. What approaches are used to study interactions with biological macromolecules?

- Methodology :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐₙ/kₒff) to target proteins.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for affinity assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.